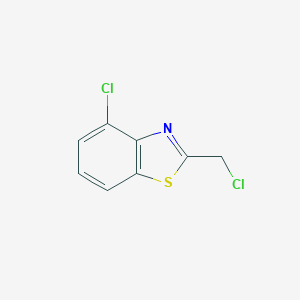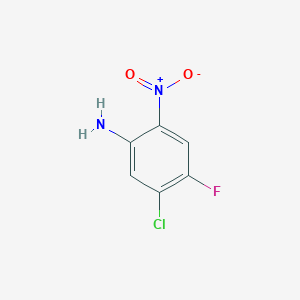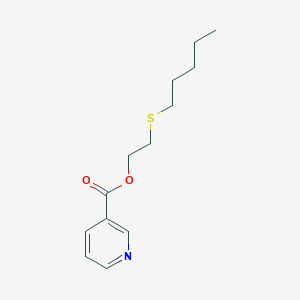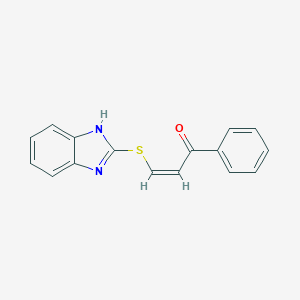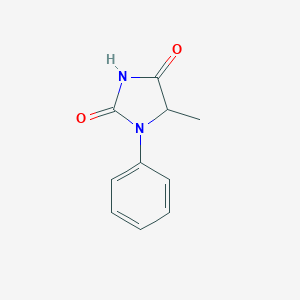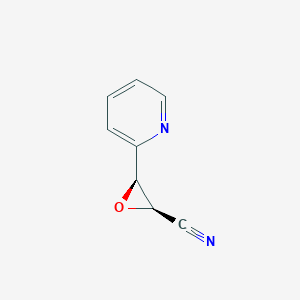
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide is a quaternary ammonium compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBQ-167, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
MBQ-167 has been found to selectively block certain types of ion channels, specifically the voltage-gated sodium channels Nav1.1 and Nav1.2. This blockage results in the suppression of neuronal excitability, which may explain its anticonvulsant properties. Additionally, MBQ-167 has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membrane integrity.
Effets Biochimiques Et Physiologiques
The selective blockage of Nav1.1 and Nav1.2 by MBQ-167 has been shown to result in a decrease in the frequency and amplitude of epileptic seizures in animal models. Additionally, the disruption of cell membrane integrity in bacteria and fungi by MBQ-167 has been shown to result in growth inhibition and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MBQ-167 has several advantages for laboratory experiments. It is a highly selective ion channel blocker, making it a useful tool for studying the role of Nav1.1 and Nav1.2 in neuronal excitability. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. However, MBQ-167 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its selectivity for Nav1.1 and Nav1.2 may limit its usefulness in studying other types of ion channels.
Orientations Futures
There are several future directions for research on MBQ-167. One potential direction is the development of new antimicrobial agents based on the structure of MBQ-167. Additionally, further research is needed to fully understand the mechanism of action of MBQ-167 and its potential use in the treatment of epilepsy. Furthermore, research is needed to explore the potential use of MBQ-167 in the study of other types of ion channels and their role in neuronal excitability.
Méthodes De Synthèse
The synthesis of MBQ-167 involves the reaction of 3-benzylquinuclidine with 3-bromopropyltrimethylammonium bromide, followed by the reaction with methylpyrrolidine. The resulting compound is then treated with iodine to produce the diiodide salt of MBQ-167. The synthesis method has been optimized to produce high yields of MBQ-167 with purity suitable for scientific research applications.
Applications De Recherche Scientifique
MBQ-167 has been studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, MBQ-167 has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, MBQ-167 has been studied for its potential use as a tool in neuroscience research due to its ability to selectively block certain types of ion channels.
Propriétés
Numéro CAS |
19653-53-3 |
|---|---|
Nom du produit |
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide |
Formule moléculaire |
C22H36I2N2 |
Poids moléculaire |
582.3 g/mol |
Nom IUPAC |
3-benzyl-1-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-1-azoniabicyclo[2.2.2]octane;diiodide |
InChI |
InChI=1S/C22H36N2.2HI/c1-23(12-5-6-13-23)14-7-15-24-16-10-21(11-17-24)22(19-24)18-20-8-3-2-4-9-20;;/h2-4,8-9,21-22H,5-7,10-19H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
LIIKJTDKQPJHBO-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] |
SMILES canonique |
C[N+]1(CCCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] |
Synonymes |
3-Benzyl-1-(3-(1-methylpyrrolidinio)propyl)quinuclidinium, diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



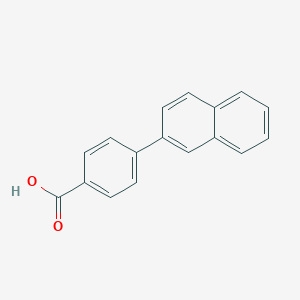
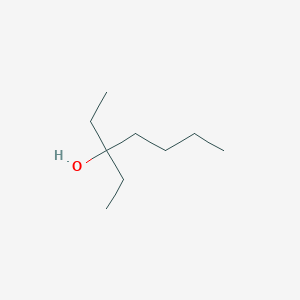
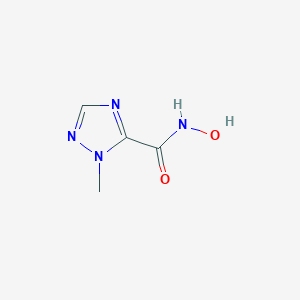
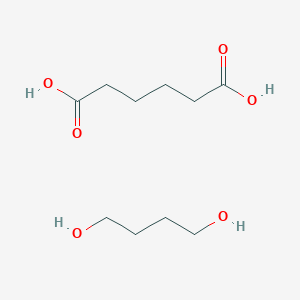

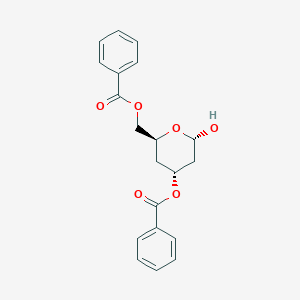
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
